molecular formula C11H12O3 B14192013 Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone CAS No. 918311-57-6

Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone

Cat. No.: B14192013
CAS No.: 918311-57-6
M. Wt: 192.21 g/mol
InChI Key: SQQZTSMKPNADLS-UHFFFAOYSA-N
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Description

Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone is an organic compound with the molecular formula C11H12O3 It is a member of the methanone family, characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone can be synthesized through several methods. One common approach involves the reaction of cyclopropylcarbonyl chloride with 2-hydroxy-5-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the coupling process.

Another method involves the Fries rearrangement of cyclopropyl phenyl ether in the presence of aluminum chloride. This reaction requires careful control of temperature and reaction time to achieve high yields of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropyl(2-oxo-5-methoxyphenyl)methanone.

    Reduction: Formation of cyclopropyl(2-hydroxy-5-methoxyphenyl)methanol.

    Substitution: Formation of cyclopropyl(2-hydroxy-5-substituted phenyl)methanone derivatives.

Scientific Research Applications

Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl(2-hydroxyphenyl)methanone
  • Cyclopropyl(4-methoxyphenyl)methanone
  • Cyclopropyl(2-hydroxy-4-methoxyphenyl)methanone

Uniqueness

Cyclopropyl(2-hydroxy-5-methoxyphenyl)methanone is unique due to the specific positioning of the hydroxy and methoxy groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

918311-57-6

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

cyclopropyl-(2-hydroxy-5-methoxyphenyl)methanone

InChI

InChI=1S/C11H12O3/c1-14-8-4-5-10(12)9(6-8)11(13)7-2-3-7/h4-7,12H,2-3H2,1H3

InChI Key

SQQZTSMKPNADLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)C2CC2

Origin of Product

United States

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